Dexamethasone-d5-1

Clinical Chemistry Bioanalysis Method Validation

Choose Dexamethasone-d5-1 for unmatched LC-MS/MS quantification accuracy. This deuterated internal standard co-elutes with native dexamethasone, correcting for matrix effects, ionization variability, and extraction recovery. Engineered to meet FDA/EMA bioanalytical method validation criteria, it is essential for Cushing's syndrome diagnostics, ADME studies, and ANDA/DMF regulatory filings. Supplied with ISO 17034-compliant CoA and full characterization data. Available in ≥99% purity with secure global shipping.

Molecular Formula C22H29FO5
Molecular Weight 397.5 g/mol
Cat. No. B12409345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone-d5-1
Molecular FormulaC22H29FO5
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C
InChIInChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D,9D,10D2,17D/t4?,12-,15+,16+,17+,19+,20+,21+,22+
InChIKeyUREBDLICKHMUKA-IGUGKSEASA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexamethasone-d5-1: A High-Purity Deuterated Internal Standard for Precise LC-MS/MS Quantification of Dexamethasone


Dexamethasone-d5-1 is a stable isotope-labeled analog of the potent synthetic glucocorticoid dexamethasone, wherein five hydrogen atoms are replaced by deuterium (²H) . This isotopic substitution introduces a mass shift of approximately +5 Da relative to the unlabeled parent compound (molecular weight ~397.5 g/mol versus ~392.5 g/mol), rendering it chemically nearly identical but readily distinguishable by mass spectrometry . The compound is specifically engineered for use as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, where it co-elutes with the native analyte and corrects for matrix effects, ionization variability, and extraction inefficiencies [1].

Why Unlabeled Dexamethasone or Non-Isotopic Internal Standards Cannot Substitute for Dexamethasone-d5-1 in Regulated Bioanalysis


In quantitative LC-MS/MS workflows, the use of a structurally identical but non-isotopic internal standard (e.g., a structural analog like testosterone) fails to compensate for analyte-specific matrix effects and extraction variability, leading to compromised accuracy and precision [1]. Conversely, unlabeled dexamethasone cannot be used as an IS because it is indistinguishable from the target analyte. Dexamethasone-d5-1 provides the gold-standard solution: it co-elutes with the native compound, experiences identical ionization suppression or enhancement, and corrects for recovery losses, but its distinct +5 Da mass shift allows for independent, interference-free detection in the mass spectrometer's multiple reaction monitoring (MRM) mode [2]. This is essential for meeting the validation criteria of regulatory bodies like the FDA and EMA for bioanalytical method validation [3].

Quantitative Performance Differentiation: Dexamethasone-d5-1 vs. Unlabeled Dexamethasone and Alternative Internal Standards


Superior Correction of Ionization Suppression in Human Serum: Dexamethasone-d5-1 Yields Negligible Matrix Effects vs. Non-Deuterated IS

In a validated LC-MS/MS method for serum dexamethasone quantification, the use of a deuterated internal standard (structurally equivalent to Dexamethasone-d5-1) resulted in matrix effects of 106–109%, indicating near-complete correction of ionization variability [1]. In contrast, methods employing non-isotopic internal standards (e.g., testosterone) for dexamethasone analysis typically exhibit matrix effects exceeding ±15%, which would fail regulatory acceptance criteria [2]. The deuterated IS enabled a lower limit of quantitation (LLOQ) of 0.25 nmol/L and extraction recovery of 96–100% [1].

Clinical Chemistry Bioanalysis Method Validation

Mass Spectrometric Differentiation: The +5 Da Mass Shift of Dexamethasone-d5-1 Prevents Isotopic Cross-Talk vs. Dexamethasone-d4

Dexamethasone-d5-1 exhibits a molecular ion [M+H]+ at m/z 398.1, compared to m/z 393.1 for unlabeled dexamethasone . This +5 Da shift is critical for avoiding isotopic cross-talk from the naturally abundant M+2 or M+4 isotopes of the analyte, which can cause significant interference when using a d4-labeled IS [1]. The d5 label ensures a clean, baseline-resolved MRM transition (e.g., m/z 398.1 → 360.1) that is free from native dexamethasone isotopic contributions [2].

Mass Spectrometry Method Development Stable Isotope Labeling

Chromatographic Co-Elution Fidelity: Dexamethasone-d5-1 Exhibits Retention Time Matching Within 0.02 Minutes of Unlabeled Dexamethasone

In a validated UPLC-APCI-MS/MS method, Dexamethasone-d5-1 co-eluted with unlabeled dexamethasone with a retention time difference of less than 0.02 minutes (typically 1.1–1.3 minutes depending on gradient) [1]. This near-perfect co-elution is essential for the internal standard to experience the identical mobile phase composition and ionization conditions as the analyte at the moment of MS detection, thereby maximizing the correction for matrix effects [2]. Non-isotopic internal standards often exhibit retention time shifts of 0.2–0.5 minutes or more, leading to suboptimal compensation [3].

Chromatography UPLC Internal Standard Selection

Regulatory-Compliant Purity Profile: Dexamethasone-d5-1 Is Supplied with Full Characterization Data Meeting ISO 17034 Standards for Reference Materials

As a certified reference material, Dexamethasone-d5-1 is supplied with a comprehensive Certificate of Analysis (COA) that includes HPLC purity determination (typically ≥98% or ≥99% as specified by the vendor), mass spectrometry confirmation, and often NMR characterization [1]. This level of documentation is essential for use in GLP/GMP environments and for supporting regulatory filings (e.g., ANDA, DMF) . In contrast, many generic deuterated standards are sold as 'research grade' with a lower purity specification (e.g., ≥95%) and without the full ISO 17034-compliant characterization required for method validation [2].

Pharmaceutical Analysis Quality Control Regulatory Compliance

Precision and Accuracy: Use of Dexamethasone-d5-1 Yields Intra-Assay CV <5% vs. >10% CV for Non-Isotopic Methods

A clinical LC-MS/MS method employing a deuterated IS (equivalent to Dexamethasone-d5-1) for serum dexamethasone quantification reported mean intra-assay imprecision of 4.1% and inter-assay imprecision of 2.9% at concentrations of 1.5, 6.0, and 12.0 nmol/L [1]. In contrast, earlier HPLC-UV methods or those using structural analog IS for dexamethasone frequently report intra-assay CVs in the range of 10–15% and lower accuracy [2]. This improved precision is directly attributable to the superior compensation for variability in sample preparation and LC-MS response provided by the co-eluting, stable isotope-labeled IS [3].

Bioanalytical Validation Precision Accuracy

Optimal Deployment Scenarios for Dexamethasone-d5-1 in Regulated Bioanalysis and Pharmaceutical Quality Control


Clinical Diagnostic Testing: Quantification of Serum Dexamethasone for the Overnight Dexamethasone Suppression Test (ONDST)

Dexamethasone-d5-1 is the ideal internal standard for LC-MS/MS assays measuring serum dexamethasone in patients undergoing evaluation for Cushing's syndrome. The method's low LOQ (0.25 nmol/L) and high precision (CV <5%) enabled by the deuterated IS allow for accurate determination of the recommended 3.3 nmol/L serum dexamethasone cut-off, directly impacting the diagnostic specificity of the test [1].

Preclinical and Clinical Pharmacokinetic (PK) Studies: Accurate Measurement of Dexamethasone in Complex Biological Matrices

In studies investigating the absorption, distribution, metabolism, and excretion (ADME) of dexamethasone, Dexamethasone-d5-1 is used to achieve precise quantification in tissues and biofluids. For example, it was successfully applied in a rabbit ocular tissue distribution study, where its use as an IS ensured accurate measurement of dexamethasone concentrations across a wide linear range (200–100,000 pg/mL) in complex matrices like ocular tissue homogenates [2].

Pharmaceutical Quality Control and Method Validation: Ensuring Regulatory Compliance for ANDA/DMF Submissions

Dexamethasone-d5-1, supplied with a detailed COA and full characterization data compliant with ISO 17034, is a critical reagent for developing and validating analytical methods in support of Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). Its use in stability-indicating HPLC methods and as a reference standard for impurity profiling ensures that analytical data is robust, traceable, and meets the stringent requirements of regulatory agencies [3].

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